Deferasirox-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

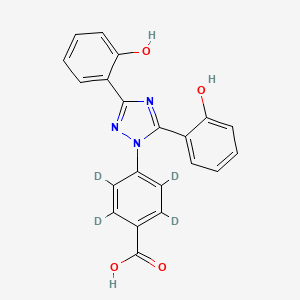

2D Structure

3D Structure

Properties

IUPAC Name |

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFQWVMAQOTZIW-IRYCTXJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649447, DTXSID70678699 | |

| Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133425-75-8, 1133425-79-2 | |

| Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Deferasirox-d4: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Deuterated Internal Standard for Deferasirox Quantification

This technical guide provides a comprehensive overview of Deferasirox-d4, the deuterated analog of the iron-chelating drug Deferasirox. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, properties, synthesis, and application as an internal standard in bioanalytical methods. The information is presented to facilitate its use in research and regulated drug development environments.

Introduction to this compound

This compound is a stable isotope-labeled version of Deferasirox, an orally active iron chelator used in the treatment of chronic iron overload. Due to its chemical and physical similarity to Deferasirox, but with a distinct mass, this compound is an ideal internal standard for the quantification of Deferasirox in biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it compensates for variability in sample preparation and instrument response, leading to improved accuracy and precision of the analytical method.

Chemical Structure and Physicochemical Properties

This compound is structurally identical to Deferasirox, with the exception of four hydrogen atoms on the benzoic acid ring being replaced by deuterium atoms.

IUPAC Name: 4-(3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic-2,3,5,6-d4 acid[1]

Chemical Structure:

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₂₁H₁₁D₄N₃O₄ |

| Molecular Weight | 377.39 g/mol [2] |

| CAS Number | 1133425-75-8 |

| Appearance | Light yellow to yellow solid |

| Synonyms | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic Acid-d4; Exjade-d4[1] |

Synthesis of this compound

A general, non-deuterated synthesis of Deferasirox involves the condensation of 2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one with 4-hydrazinobenzoic acid.[5] For this compound, the corresponding deuterated 4-hydrazinobenzoic acid would be required.

Caption: Proposed synthetic pathway for this compound.

Application in Bioanalysis

This compound is primarily used as an internal standard in the quantitative analysis of Deferasirox in biological samples, such as plasma and serum. Its utility is most pronounced in LC-MS/MS methods, which offer high sensitivity and selectivity.

Experimental Protocol: Quantification of Deferasirox in Human Plasma by LC-MS/MS

This section outlines a typical experimental protocol for the quantification of Deferasirox in human plasma using this compound as an internal standard.

4.1.1. Sample Preparation

A protein precipitation method is commonly employed for sample preparation.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

4.1.2. Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

4.1.3. Mass Spectrometry

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Deferasirox Transition | m/z 374.2 → 108.1[6] |

| This compound Transition | m/z 378.2 → 112.1 (Predicted) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Note: The mass transition for this compound is predicted based on the fragmentation of the unlabeled compound. The exact m/z values and collision energy should be optimized in the user's laboratory.

4.1.4. Calibration and Quality Control

Calibration standards and quality control samples are prepared by spiking known concentrations of Deferasirox into blank plasma. A typical calibration curve ranges from 10 to 5000 ng/mL. The ratio of the peak area of Deferasirox to the peak area of this compound is plotted against the nominal concentration of Deferasirox to construct the calibration curve.

Caption: Typical workflow for the bioanalysis of Deferasirox.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Deferasirox in biological matrices. Its use as an internal standard in LC-MS/MS assays minimizes analytical variability and ensures high-quality data for pharmacokinetic, toxicokinetic, and clinical studies. This technical guide provides a foundational understanding of this compound to support its effective implementation in research and drug development.

References

- 1. veeprho.com [veeprho.com]

- 2. sussex-research.com [sussex-research.com]

- 3. Synthesis of deuterium-labelled isotopomer of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP2509423B1 - Processes for the preparation of deferasirox, and deferasirox polymorphs - Google Patents [patents.google.com]

- 6. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

Deferasirox-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of deferasirox-d4 when used as an internal standard in the quantitative bioanalysis of the iron-chelating drug, deferasirox. This document details the principles of stable isotope-labeled internal standards, provides a representative experimental protocol for the analysis of deferasirox in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents the underlying mechanism of deferasirox's therapeutic action.

The Principle of Stable Isotope-Labeled Internal Standards

In quantitative analytical chemistry, particularly in pharmacokinetic and bioequivalence studies, an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality control samples. The IS is crucial for correcting for the variability inherent in the analytical procedure, such as sample preparation, extraction, and instrument response.

This compound is a stable isotope-labeled (SIL) version of deferasirox, where four hydrogen atoms on the benzoic acid ring have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to deferasirox but has a higher molecular weight (377.4 g/mol for this compound versus 373.36 g/mol for deferasirox).

The core mechanism of action for this compound as an internal standard lies in its ability to mimic the analyte (deferasirox) throughout the entire analytical process. Because of their near-identical physicochemical properties, both deferasirox and this compound exhibit:

-

Similar Extraction Recovery: They are extracted from the biological matrix (e.g., plasma) with the same efficiency.

-

Co-elution in Chromatography: They travel through the liquid chromatography column at nearly the same rate, appearing at almost the same retention time.

-

Identical Ionization Efficiency: In the mass spectrometer's ion source, they are ionized with the same efficiency.

This parallel behavior allows for the correction of variations in sample processing and instrumental analysis. The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. The final concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Bioanalytical Method for Deferasirox Quantification

The following is a representative, detailed experimental protocol for the quantification of deferasirox in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is a composite based on established methods for deferasirox analysis and the specific details from a bioequivalence study where this compound was utilized.

Experimental Protocol

2.1.1 Sample Preparation: Protein Precipitation

-

Label polypropylene tubes for standards, quality controls, and unknown samples.

-

To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

2.1.2 Liquid Chromatography Conditions

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Elution | As detailed in Table 1 |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 0.5 | 90 | 10 |

| 2.5 | 10 | 90 |

| 4.0 | 10 | 90 |

| 4.1 | 90 | 10 |

| 5.0 | 90 | 10 |

2.1.3 Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | As detailed in Table 2 |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

| Deferasirox | 374.2 | 108.1 | 60 | 35 |

| This compound | 378.2 | 112.1 | 60 | 35 |

Method Validation Data

The following tables summarize representative quantitative data from the validation of bioanalytical methods for deferasirox. The calibration range and quality control levels are from a bioequivalence study that utilized this compound as the internal standard.

Table 3: Calibration Curve and Quality Control Standards

| Standard/QC Level | Concentration (µg/mL) |

| Standard 1 (LLOQ) | 0.102 |

| Standard 2 | 0.204 |

| Standard 3 | 0.510 |

| Standard 4 | 1.275 |

| Standard 5 | 3.188 |

| Standard 6 | 7.969 |

| Standard 7 | 19.923 |

| Standard 8 (ULOQ) | 25.045 |

| Quality Control Low (LQC) | 0.301 |

| Quality Control Medium (MQC) | 9.909 |

| Quality Control High (HQC) | 19.899 |

Table 4: Representative Accuracy and Precision Data

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| LQC | 0.301 | < 7.0 | < 8.0 | -5.0 to 5.0 |

| MQC | 9.909 | < 5.0 | < 6.0 | -4.0 to 4.0 |

| HQC | 19.899 | < 4.0 | < 5.0 | -3.0 to 3.0 |

Table 5: Representative Recovery and Matrix Effect Data

| QC Level | Concentration (µg/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| LQC | 0.301 | 85.2 | 86.1 | 98.5 |

| HQC | 19.899 | 87.5 | 86.9 | 101.2 |

Experimental Workflow Diagram

Bioanalytical workflow for deferasirox quantification.

Therapeutic Mechanism of Action of Deferasirox

Deferasirox is an orally active, tridentate chelator that binds to iron with high affinity and selectivity. Its primary therapeutic mechanism of action is the removal of excess iron from the body in patients with chronic iron overload, a condition often resulting from frequent blood transfusions.

The process begins with deferasirox entering the bloodstream and distributing throughout the body. It has a high affinity for ferric iron (Fe³⁺). Two molecules of deferasirox bind to one atom of iron, forming a stable 2:1 complex. This complex is then eliminated from the body, primarily through the feces.

At a cellular level, deferasirox chelates iron from the labile iron pool within cells. This action reduces the amount of free iron that can participate in harmful redox reactions, which generate reactive oxygen species and cause cellular damage. Furthermore, deferasirox can influence the expression of proteins involved in iron homeostasis, such as hepcidin and ferroportin, leading to a reduction in iron absorption from the gut and release from macrophages.

Mechanism of iron chelation by deferasirox.

Conclusion

This compound serves as an ideal internal standard for the bioanalysis of deferasirox due to its chemical and physical similarity to the parent drug, allowing for accurate and precise quantification by correcting for analytical variability. The use of a validated LC-MS/MS method with a stable isotope-labeled internal standard is the gold standard for pharmacokinetic, toxicokinetic, and bioequivalence studies in drug development. This guide provides a comprehensive overview of the principles, a representative experimental protocol, and the therapeutic mechanism of action, offering valuable insights for researchers and scientists in the field.

A Technical Guide to Commercial Sourcing of High-Purity Deferasirox-d4 for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for high-purity Deferasirox-d4, a critical isotopically labeled internal standard for bioanalytical studies. This compound is essential for the accurate quantification of Deferasirox in biological matrices, playing a vital role in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][2] This document outlines key commercial suppliers, provides guidance on quality assessment, and presents a framework for selecting a suitable vendor.

Commercial Supplier Landscape

The procurement of high-purity this compound is a critical step for any research program. The compound is available from several specialized chemical and pharmaceutical standard suppliers. The quality and documentation provided can vary, making a thorough evaluation necessary. Below is a summary of prominent commercial suppliers and the technical data available for their products.

Data Presentation: Comparison of this compound Suppliers

| Supplier | Product Name/Number | CAS Number | Purity Specification | Isotopic Enrichment | Available Data/Documentation |

| Cayman Chemical | This compound (16754) | 1133425-75-8 | ≥99% deuterated forms (d1-d4) | Not explicitly stated | Certificate of Analysis (CoA), GC- or LC-MS data available.[3] |

| Daicel Pharma | This compound (DCTI-A-049) | 1133425-75-8 | High-purity | Not explicitly stated | Comprehensive CoA including ¹H NMR, ¹³C NMR, IR, MASS, and HPLC purity.[1] |

| Simson Pharma | This compound | 1133425-75-8 | High-quality | Not explicitly stated | Accompanied by a Certificate of Analysis.[4] |

| Sussex Research | This compound (SI040080) | 1133425-75-8 | >95% (HPLC) | >95% | Technical Data Sheet with HPLC purity and isotopic enrichment.[5] |

| US Biological | This compound | 1133425-75-8 | Highly Purified | Not explicitly stated | Basic product information available online.[6] |

| Cleanchem | Deferasirox D4 | 1133425-75-8 | Suitable for AMV & QC | Not explicitly stated | Stated as suitable for analytical method development and validation.[7] |

Note: Researchers should always request a batch-specific Certificate of Analysis (CoA) before purchase to obtain detailed quantitative data.

Mechanism of Action: Iron Chelation Pathway

Deferasirox is an orally active tridentate ligand that binds to ferric iron (Fe³⁺) with high affinity and selectivity in a 2:1 ratio (two molecules of Deferasirox to one iron atom).[1][8] This binding forms a stable complex that is then eliminated from the body, primarily through biliary excretion in the feces.[8][9] Its mechanism is crucial for treating chronic iron overload resulting from conditions like thalassemia or frequent blood transfusions.[8] The diagram below illustrates this primary mechanism.

Experimental Protocols: Quality Verification

While suppliers provide a CoA, independent verification of purity and identity is a standard practice in regulated and research environments. Below is a representative protocol for the quality control analysis of this compound using High-Performance Liquid Chromatography (HPLC), a common technique for assessing purity.[10][11]

Objective: To determine the chemical purity of a this compound sample.

Materials:

-

This compound sample

-

Deferasirox certified reference standard (CRS)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade)

-

C18 HPLC Column (e.g., Zorbax SB C18, 250 x 4.6 mm, 5 µm)[11]

-

HPLC system with UV or DAD detector

Methodology:

-

Standard Preparation:

-

Accurately weigh and dissolve the Deferasirox CRS in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create calibration standards at appropriate concentrations (e.g., 0.5 µg/mL to 100 µg/mL).

-

-

Sample Preparation:

-

Prepare a sample solution of this compound at a concentration similar to the primary standard (e.g., 1 mg/mL). Ensure complete dissolution.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A typical gradient might start at 70% A / 30% B, ramping to 10% A / 90% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions. (Note: This must be optimized for the specific column and system).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Set based on the UV absorbance maxima of Deferasirox (e.g., ~254 nm and 305 nm).

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject a blank (solvent) to establish a baseline.

-

Inject the calibration standards to generate a standard curve.

-

Inject the this compound sample solution in triplicate.

-

-

Data Interpretation:

-

The purity of the this compound sample is calculated by comparing the area of the principal peak to the total area of all peaks in the chromatogram (Area Percent method).

-

Purity (%) = (Area_this compound / Total_Peak_Area) * 100

-

Confirm the retention time of the main peak in the sample chromatogram matches that of the Deferasirox CRS.

-

For absolute quantification, use the calibration curve. Isotopic enrichment is best confirmed by mass spectrometry (LC-MS), which can distinguish the deuterated compound from its non-labeled counterpart.

-

Supplier Selection Workflow

Choosing the right supplier involves more than comparing prices. For a critical reagent like an internal standard, a structured evaluation is paramount. The following workflow provides a logical sequence for qualifying and selecting a vendor.

By following this structured approach, researchers can ensure that the selected this compound meets the stringent quality and purity requirements necessary for generating reliable and reproducible data in drug development and clinical research.

References

- 1. Deferasirox Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS No- 1133425-75-8 | Simson Pharma Limited [simsonpharma.com]

- 5. sussex-research.com [sussex-research.com]

- 6. This compound suppliers USA [americanchemicalsuppliers.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Deferasirox - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. US20110171138A1 - Substantially pure deferasirox and processes for the preparation thereof - Google Patents [patents.google.com]

- 11. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Deferasirox-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Deferasirox-d4, a deuterated internal standard crucial for the accurate quantification of the iron chelating agent Deferasirox. This document outlines the synthesis, analytical methodologies for purity assessment, and data interpretation, offering a valuable resource for researchers and professionals in drug development and bioanalysis.

Introduction to this compound

This compound is a stable isotope-labeled version of Deferasirox, where four hydrogen atoms on the benzoic acid ring have been replaced by deuterium atoms. This modification results in a molecule with a higher mass but nearly identical chemical and physical properties to the unlabeled parent drug.[1] This characteristic makes this compound an ideal internal standard for quantitative bioanalysis by mass spectrometry, as it co-elutes with Deferasirox during chromatography and experiences similar ionization efficiency and potential matrix effects, allowing for precise and accurate correction of analytical variability.[2][3]

Chemical Structure:

-

Deferasirox: 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid

-

This compound: 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic-2,3,5,6-d4 acid[4][5]

The quality of a deuterated internal standard is paramount for the reliability of bioanalytical data. The key quality attributes are its chemical purity and, most importantly, its isotopic purity and enrichment. High isotopic purity ensures a strong, distinct mass signal for the internal standard, while a well-defined and high level of isotopic enrichment minimizes signal overlap with the unlabeled analyte, thereby enhancing the accuracy of quantification.[6]

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved by incorporating the deuterium atoms at a late stage of the synthesis of the benzoic acid moiety or by starting with a deuterated precursor. A common precursor for the d4-benzoic acid ring is d8-toluene.[7] The synthesis of the non-deuterated Deferasirox generally involves the condensation of salicyloyl chloride with salicylamide to form an intermediate, which is then reacted with 4-hydrazinobenzoic acid.[8][9] For this compound, a deuterated version of 4-hydrazinobenzoic acid would be utilized.

Purification of the final product is critical to remove any unreacted starting materials, by-products, and, importantly, any residual unlabeled Deferasirox. This is typically achieved through recrystallization or chromatographic techniques.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. Home - Cerilliant [cerilliant.com]

- 3. scispace.com [scispace.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. resolvemass.ca [resolvemass.ca]

Applications of Deferasirox-d4 in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Deferasirox-d4 in the preclinical research landscape. Primarily utilized as a stable isotope-labeled internal standard, this compound is instrumental in the accurate quantification of its parent drug, Deferasirox, in various biological matrices. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its use in pharmacokinetic studies, and its role in advancing our understanding of iron chelation therapy.

Introduction to Deferasirox and the Role of this compound

Deferasirox is an orally active iron chelator prescribed for the treatment of chronic iron overload resulting from blood transfusions in patients with conditions such as beta-thalassemia and other chronic anemias[1][2]. It functions by binding with high affinity to trivalent iron (Fe³⁺) in a 2:1 ratio, forming a stable complex that is subsequently eliminated from the body, primarily through fecal excretion[2][3]. The therapeutic efficacy and safety of Deferasirox are closely linked to its pharmacokinetic profile, making precise quantification in preclinical studies essential for drug development.

This compound is a deuterated analog of Deferasirox, where four hydrogen atoms on the benzoic acid ring have been replaced with deuterium. This isotopic labeling renders it chemically identical to Deferasirox in terms of its physicochemical properties and biological behavior, yet distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry[4][5]. This key characteristic makes this compound an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for bioanalytical quantification[4][5][6]. The use of a stable isotope-labeled internal standard like this compound corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision in the measurement of Deferasirox concentrations in preclinical models.

Mechanism of Action and Metabolic Pathway of Deferasirox

Understanding the metabolic fate of Deferasirox is crucial for interpreting pharmacokinetic data. The primary metabolic pathway for Deferasirox is glucuronidation, predominantly mediated by the UDP-glucuronosyltransferase 1A1 (UGT1A1) and to a lesser extent, UGT1A3 enzymes[3][7]. A smaller fraction of the drug undergoes oxidative metabolism catalyzed by cytochrome P450 enzymes[3][7]. The resulting metabolites, along with the unchanged drug, are mainly excreted in the feces[3][8].

Application of this compound in Preclinical Pharmacokinetic Studies

The primary application of this compound in preclinical research is as an internal standard for the quantification of Deferasirox in biological samples during pharmacokinetic (PK) studies. These studies are fundamental in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in animal models.

Experimental Protocol: A Representative Rodent PK Study

The following protocol outlines a typical pharmacokinetic study in rats to determine the oral bioavailability of a new Deferasirox formulation.

Objective: To determine the pharmacokinetic profile of Deferasirox following oral and intravenous administration in Sprague-Dawley rats.

Materials:

-

Deferasirox test formulation

-

Deferasirox intravenous formulation

-

This compound (as internal standard)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Vehicle for oral and intravenous administration

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system

Experimental Workflow:

Procedure:

-

Animal Acclimation and Dosing: Acclimate rats for at least one week. Fast animals overnight before dosing. Administer the Deferasirox formulation orally (e.g., 20 mg/kg) or intravenously (e.g., 5 mg/kg) to separate groups of rats.

-

Blood Collection: Collect blood samples (approximately 100 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into EDTA-coated tubes.

-

Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

-

Sample Preparation for LC-MS/MS:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of this compound (e.g., 100 ng/mL).

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Monitor the transitions for Deferasirox (parent ion -> product ion) and this compound (parent ion+4 -> product ion) using multiple reaction monitoring (MRM) in positive or negative ion mode.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Deferasirox to this compound against the concentration of Deferasirox standards.

-

Determine the concentration of Deferasirox in the unknown plasma samples using the calibration curve.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.

-

Quantitative Data Presentation

The following tables present hypothetical but representative data from a preclinical pharmacokinetic study in rats.

Table 1: Pharmacokinetic Parameters of Deferasirox in Rats (Mean ± SD, n=6)

| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (5 mg/kg) |

| Cmax (µg/mL) | 45.2 ± 8.7 | 98.5 ± 15.2 |

| Tmax (h) | 2.0 ± 0.5 | 0.25 ± 0.1 |

| AUC₀-t (µg·h/mL) | 350.6 ± 65.1 | 210.3 ± 42.5 |

| AUC₀-inf (µg·h/mL) | 365.8 ± 70.3 | 215.7 ± 45.1 |

| t₁/₂ (h) | 6.8 ± 1.2 | 5.5 ± 0.9 |

| Oral Bioavailability (%) | 42.3 | - |

Table 2: Mean Plasma Concentrations of Deferasirox in Rats (µg/mL, n=6)

| Time (h) | Oral Administration (20 mg/kg) | Intravenous Administration (5 mg/kg) |

| 0.25 | 15.8 | 95.3 |

| 0.5 | 28.4 | 75.1 |

| 1 | 40.1 | 50.2 |

| 2 | 44.9 | 28.6 |

| 4 | 35.2 | 12.3 |

| 6 | 25.8 | 5.4 |

| 8 | 18.1 | 2.1 |

| 24 | 1.5 | 0.1 |

Applications in Preclinical Models of Disease

The use of this compound as an internal standard is critical in preclinical studies evaluating the efficacy of Deferasirox in various disease models.

-

Iron Overload Models: In rodent models of iron overload, induced by iron-dextran injections or genetic modifications, precise measurement of Deferasirox levels is essential to correlate drug exposure with reductions in liver iron concentration and serum ferritin.

-

Neurodegenerative Disease Models: The role of iron in oxidative stress has led to the investigation of Deferasirox in models of diseases like Parkinson's and Alzheimer's. Accurate pharmacokinetics are necessary to determine brain penetration and target engagement.

-

Cancer Models: Deferasirox has shown anti-proliferative effects in some cancer cell lines and animal models, attributed to the chelation of iron required for cell growth[4]. Pharmacokinetic studies in these models help in designing effective dosing regimens.

Conclusion

This compound is an indispensable tool in the preclinical development and evaluation of Deferasirox. Its primary application as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality pharmacokinetic data. This, in turn, allows for a robust understanding of the drug's ADME properties, informs dose selection for efficacy and toxicology studies, and ultimately contributes to the successful translation of Deferasirox from the laboratory to the clinic. The methodologies and data presented in this guide provide a framework for researchers to effectively utilize this compound in their preclinical research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 3. Synthesis of deuterium-labelled isotopomer of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacology of Deferasirox [ouci.dntb.gov.ua]

- 5. Pharmacokinetics and safety of deferasirox in subjects with chronic kidney disease undergoing haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

The Pivotal Role of Deferasirox-d4 in Modern Pharmacokinetic Analysis of an Essential Iron Chelator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of Deferasirox-d4 as an internal standard in the bioanalysis of Deferasirox, a widely used oral iron chelator. Accurate and precise quantification of Deferasirox in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving reliable and robust results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction to Deferasirox and the Need for Precise Quantification

Deferasirox is an orally active, tridentate chelating agent that binds to iron with high affinity, facilitating its excretion from the body. It is a cornerstone therapy for the management of chronic iron overload in patients receiving long-term blood transfusions for conditions such as β-thalassemia and other chronic anemias. Given the potential for inter-individual variability in drug metabolism and exposure, precise measurement of Deferasirox concentrations in plasma is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Deferasirox, and these studies rely on highly accurate bioanalytical methods.

This compound: The Ideal Internal Standard

This compound is a deuterated analog of Deferasirox, where four hydrogen atoms on the benzoic acid ring have been replaced with deuterium.[1] This stable isotope-labeled version of the drug serves as an ideal internal standard for LC-MS/MS analysis for several key reasons:

-

Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Deferasirox. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery and matrix effects.

-

Co-elution with the Analyte: Due to its structural similarity, this compound co-elutes with Deferasirox under typical reversed-phase HPLC conditions. This is a critical characteristic for an internal standard as it ensures that both the analyte and the standard are subjected to the same analytical conditions at the same time.

-

Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the four additional neutrons in this compound result in a distinct mass-to-charge ratio. This allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling simultaneous and independent quantification.

Quantitative Analysis by LC-MS/MS

The use of this compound as an internal standard is integral to the development and validation of robust LC-MS/MS methods for the quantification of Deferasirox in biological matrices, most commonly human plasma.

Mass Spectrometry Parameters

In tandem mass spectrometry, specific precursor ions are selected and fragmented to produce characteristic product ions. These transitions, known as Multiple Reaction Monitoring (MRM), provide high selectivity and sensitivity for quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Deferasirox | 374.2 | 108.1 | Positive ESI[2] |

| This compound | 378.4 (Predicted) | 112.1 (Predicted) | Positive ESI |

Note: The MRM transition for this compound is predicted based on its molecular weight of 377.39 g/mol and the fragmentation pattern of Deferasirox. The precursor ion would be the [M+H]+ ion, and a logical product ion would involve the deuterated benzoic acid moiety.

Method Validation Parameters

Validated bioanalytical methods are essential for regulatory submissions and reliable study outcomes. The table below summarizes typical validation parameters for an LC-MS/MS method for Deferasirox using a suitable internal standard.

| Parameter | Typical Range/Value |

| Linearity Range | 0.04 - 40 µg/mL[2] |

| Correlation Coefficient (r²) | > 0.99 |

| Inter-day Precision (%RSD) | < 8.9%[3] |

| Intra-day Precision (%RSD) | < 7.3%[3] |

| Accuracy (Bias) | < 12.7%[3] |

| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL[2] |

A bioequivalence study for a generic version of Deferasirox utilized this compound as the internal standard with a calibration range of 0.102 µg/mL to 25.045 µg/mL.[3]

Experimental Protocols

The following sections detail a representative experimental protocol for the quantification of Deferasirox in human plasma using this compound as an internal standard, based on published methodologies.[2][3]

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting Deferasirox from plasma samples.

Caption: Protein precipitation workflow for plasma sample preparation.

Liquid Chromatography

A reversed-phase high-performance liquid chromatography (HPLC) system is typically used to separate Deferasirox and this compound from other plasma components.

| Parameter | Typical Conditions |

| Column | ODS-C18 (e.g., 4.6 x 150 mm, 5 µm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol[2] |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 0.5 mL/min[2] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

Note: The addition of a chelating agent like EDTA to the mobile phase can prevent the formation of Deferasirox-iron complexes, which can interfere with quantification.[2]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source is used for detection and quantification.

| Parameter | Typical Settings |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | Optimized for signal intensity |

| Source Temperature | e.g., 120°C |

| Desolvation Temperature | e.g., 350°C |

| Gas Flow Rates | Optimized for the instrument |

| Collision Gas | Argon |

| Dwell Time | ~200 ms per transition |

Deferasirox Metabolism and Elimination

Understanding the metabolic fate of Deferasirox is crucial for interpreting pharmacokinetic data. The primary route of metabolism is glucuronidation, followed by biliary excretion.

Caption: Major metabolic pathways of Deferasirox.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is indispensable for the accurate and precise quantification of Deferasirox in pharmacokinetic studies. Its properties ensure that it effectively compensates for analytical variability, leading to high-quality data that can be confidently used for therapeutic drug monitoring, dose optimization, and regulatory submissions. The detailed methodologies and established validation parameters underscore the robustness and reliability of this analytical approach in advancing our understanding of Deferasirox pharmacology.

References

- 1. Synthesis of deuterium-labelled isotopomer of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Deferasirox-d4 Internal Standard Solution Preparation Protocol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Deferasirox-d4 internal standard (IS) solutions for use in the quantitative analysis of Deferasirox in biological matrices by chromatographic methods such as LC-MS.

Introduction

Deferasirox is an orally active iron chelator used to treat chronic iron overload. Accurate quantification of Deferasirox in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the accuracy and precision of the analytical method.[1][2] this compound is a deuterium-labeled analog of Deferasirox and is widely used as an internal standard for its quantification by GC- or LC-MS.[3][4] This protocol outlines the steps for preparing stock and working solutions of this compound.

Quantitative Data Summary

The following table summarizes the key properties of this compound, which are critical for its handling and storage.

| Property | Data | Reference(s) |

| Molecular Formula | C₂₁H₁₁D₄N₃O₄ | [3] |

| Formula Weight | 377.4 g/mol | [3] |

| Purity | ≥99% deuterated forms (d1-d4) | [3] |

| Physical Form | Crystalline solid | [5] |

| Solubility (Organic) | DMF: ~30 mg/mLDMSO: ~20 mg/mLEthanol: ~2 mg/mL | [3][4] |

| Storage (Solid) | -20°C | [3][5][6] |

| Stability (Solid) | ≥ 4 years at -20°C | [3][5] |

| Storage (Stock Solution) | Use within 6 months at -80°CUse within 3 months at -20°C | [4] |

Experimental Protocol

This protocol describes the preparation of a primary stock solution, a working stock solution, and a final spiking solution. The final concentration of the spiking solution should be optimized based on the specific requirements of the analytical method and the expected concentration range of the analyte.

Materials and Equipment

-

This compound (solid)

-

HPLC-grade Methanol (MeOH)

-

HPLC-grade Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Class A volumetric flasks (e.g., 1 mL, 10 mL, 50 mL, 100 mL)

-

Calibrated analytical balance (readable to 0.01 mg)

-

Calibrated micropipettes

-

Vortex mixer

-

Ultrasonic bath

-

Amber glass vials for storage

Safety Precautions

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[2]

-

Review the Safety Data Sheet (SDS) for this compound before handling.[2]

Preparation of Primary Stock Solution (1 mg/mL)

-

Weighing: Accurately weigh approximately 10 mg of this compound solid using a calibrated analytical balance.

-

Dissolution: Transfer the weighed solid into a 10 mL Class A volumetric flask.

-

Solubilization: Add a small amount of DMF or DMSO (e.g., ~1 mL) to dissolve the solid completely. This compound is highly soluble in these solvents.[3][4]

-

Dilution: Once fully dissolved, dilute to the 10 mL mark with methanol.

-

Homogenization: Cap the flask and mix thoroughly by inverting it multiple times. Further homogenize the solution using a vortex mixer or by sonicating for 5-10 minutes.

-

Storage: Transfer the primary stock solution into a labeled amber glass vial and store at -20°C or -80°C.[4]

Preparation of Working Stock Solution (100 µg/mL)

-

Transfer: Allow the primary stock solution to equilibrate to room temperature. Transfer 1 mL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask using a calibrated pipette.

-

Dilution: Dilute to the 10 mL mark with methanol.

-

Homogenization: Cap the flask and mix thoroughly by inverting it multiple times.

-

Storage: Store the working stock solution in a labeled amber glass vial at -20°C.

Preparation of Spiking Solution (e.g., 1 µg/mL)

The concentration of this solution will be used to spike into calibration standards and quality control (QC) samples. The final concentration should be tailored to the specific bioanalytical method.

-

Transfer: Allow the working stock solution (100 µg/mL) to equilibrate to room temperature. Transfer 1 mL of the working stock solution into a 100 mL Class A volumetric flask.

-

Dilution: Dilute to the 100 mL mark with the appropriate solvent (e.g., 50:50 Methanol:Water or the initial mobile phase composition).[7]

-

Homogenization: Cap the flask and mix thoroughly by inverting it multiple times.

-

Application: This solution is now ready for spiking into blank biological matrix to prepare calibration standards and QCs. For reference, a bioanalytical method for Deferasirox used a calibration curve ranging from 0.102 µg/mL to 25.045 µg/mL.[8]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the preparation of this compound internal standard solutions.

Caption: Workflow for this compound Internal Standard Solution Preparation.

References

Application Note: Quantitative Analysis of Deferasirox in Human Plasma by LC-MS/MS using Deferasirox-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Deferasirox in human plasma. The method utilizes Deferasirox-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed by a straightforward protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Deferasirox.

Introduction

Deferasirox is an orally administered iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions.[1] Monitoring plasma concentrations of Deferasirox is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing potential side effects. LC-MS/MS has become the preferred analytical technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for matrix effects and variations in sample processing and instrument response.[4] This application note provides a detailed protocol for the determination of Deferasirox in human plasma using this compound as the internal standard.

Physicochemical Properties

A summary of the physicochemical properties of Deferasirox and its deuterated internal standard is provided in the table below.

| Property | Deferasirox | This compound |

| Chemical Name | 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid | 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic-2,3,5,6-d4 acid |

| Molecular Formula | C₂₁H₁₅N₃O₄ | C₂₁H₁₁D₄N₃O₄ |

| Molecular Weight | 373.36 g/mol [5] | 377.4 g/mol |

| Solubility | Practically insoluble in water, soluble in DMSO.[6] | Soluble in DMSO and Methanol. |

| BCS Class | Class II (poorly soluble, highly permeable).[7] | Not Applicable |

Experimental Protocols

Materials and Reagents

-

Deferasirox certified reference standard

-

This compound certified reference standard

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade formic acid

-

Ultrapure water

-

Human plasma (K2-EDTA)

Standard Solutions Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve an appropriate amount of Deferasirox and this compound in methanol to obtain a final concentration of 1 mg/mL for each.

-

Store stock solutions at -20°C.

Working Standard Solutions:

-

Prepare working standard solutions of Deferasirox by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve a range of concentrations for the calibration curve and quality control (QC) samples.

-

Prepare a working internal standard solution of this compound by diluting the stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation Protocol

-

Label polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 50 µL of the appropriate standard, QC, or unknown plasma sample into the labeled tubes.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples.

-

To precipitate plasma proteins, add 150 µL of acetonitrile to each tube.

-

Vortex mix the samples for 30 seconds.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.9 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Deferasirox | 374.2 | 108.1 | 25 |

| This compound | 378.2 | 112.1 | 25 |

Data Presentation

Calibration Curve

The method was linear over the concentration range of 10 to 10,000 ng/mL for Deferasirox in human plasma. The calibration curve was constructed by plotting the peak area ratio of Deferasirox to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used.

| Parameter | Value |

| Linearity Range | 10 - 10,000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy | 85 - 115% (80 - 120% for LLOQ) |

| Precision (%CV) | < 15% (< 20% for LLOQ) |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high) on three different days.

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low QC (30 ng/mL) | < 10% | < 10% | 90 - 110% | 90 - 110% |

| Mid QC (300 ng/mL) | < 10% | < 10% | 90 - 110% | 90 - 110% |

| High QC (8000 ng/mL) | < 10% | < 10% | 90 - 110% | 90 - 110% |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

| QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | > 85% | 95 - 105% |

| High QC | > 85% | 95 - 105% |

Mandatory Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Deferasirox.

References

- 1. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kums.ac.ir [kums.ac.ir]

- 4. Synthesis of deuterium-labelled isotopomer of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrophilic interaction liquid chromatography/positive ion electrospray mass spectrometry for the quantification of deferasirox, an oral iron chelator, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Deferasirox Analysis in Plasma

These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the sample preparation of deferasirox from plasma matrices prior to analysis. The described methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and a modified Liquid-Liquid Microextraction (DLLME-SFO) technique, each offering distinct advantages in terms of simplicity, recovery, and sensitivity.

Introduction

Deferasirox is an orally administered iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions. Therapeutic drug monitoring of deferasirox in plasma is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. Accurate and reliable quantification of deferasirox requires robust sample preparation methods to remove interfering substances from the complex plasma matrix before instrumental analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the required sensitivity, sample throughput, available equipment, and the nature of the analytical endpoint. This document outlines three commonly employed techniques for deferasirox extraction from plasma.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma samples. It is a widely used technique due to its simplicity and speed, making it suitable for high-throughput applications.

Protocol:

A simple protein precipitation with acetonitrile is a common and effective method for preparing plasma samples for deferasirox analysis.[1][2][3][4]

-

Sample Aliquoting: In a microcentrifuge tube, place 100 µL of the plasma sample.[5]

-

Internal Standard Spiking: Add the internal standard solution to the plasma sample. For example, Erlotinib solution can be used as an internal standard.[2][4]

-

Precipitation: Add 200 µL of acetonitrile to the plasma sample.[5]

-

Vortexing: Vortex the mixture vigorously for a few seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing deferasirox and the internal standard.

-

Analysis: The supernatant can be directly injected into the analytical instrument (e.g., HPLC-UV or LC-MS/MS).[2][3][4]

Workflow for Protein Precipitation:

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases. This technique generally yields a cleaner extract compared to PPT, resulting in reduced matrix effects and improved assay sensitivity.

Protocol:

This LLE protocol utilizes ethyl acetate as the extraction solvent.[6]

-

Sample Aliquoting: In a suitable tube, take 50 µL of the plasma sample.[6]

-

Extraction Solvent Addition: Add ethyl acetate as the extraction solvent.[6]

-

Vortexing: Vortex the mixture to facilitate the extraction of deferasirox into the organic phase.

-

Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

-

Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) containing deferasirox to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness, typically under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable mobile phase for the analytical instrument.

-

Analysis: Inject the reconstituted sample into the HPLC or LC-MS system.

Workflow for Liquid-Liquid Extraction:

Dispersive Liquid-Liquid Microextraction Based on Solidification of Floating Organic Drop (DLLME-SFO)

DLLME-SFO is a miniaturized version of LLE that offers high enrichment factors with minimal solvent consumption, making it an environmentally friendly and cost-effective option. This particular method uses a mixture of two long-chain alcohols as the extraction solvent.[7][8]

Protocol:

This protocol is a novel approach for the extraction of deferasirox.[7]

-

Sample Preparation: Place 5.0 mL of a pretreated and diluted blood sample in a 10-mL glass vial.[7] Add 1.0 µg/L of an internal standard, such as mifepristone.[7]

-

pH Adjustment: Adjust the pH of the sample solution to 5.5 using a phosphate buffer.[7]

-

Extraction Solvent Addition: Inject 40 µL of a double extractant mixture (e.g., 1-undecanol/1-decanol; 2:5 v/v) into the sample solution while it is on a magnetic stirrer.[7]

-

Extraction: Stir for 20 minutes to allow for the dispersion of the extractant and extraction of deferasirox.[7]

-

Solidification: Place the vial in a freezer for a few minutes to solidify the floating organic drop.[7]

-

Collection: Transfer the solidified organic phase to a conic tube using a spatula.[7]

-

Reconstitution: After the organic phase melts at room temperature, dilute it to 50 µL with methanol.[7]

-

Analysis: Inject 30 µL of the solution for HPLC analysis.[7]

Workflow for DLLME-SFO:

Quantitative Data Summary

The following table summarizes the quantitative parameters from various validated methods for deferasirox analysis in human plasma, allowing for easy comparison of their performance characteristics.

| Parameter | Protein Precipitation (HPLC-UV)[2][4] | Protein Precipitation (LC-MS/MS)[3] | Liquid-Liquid Extraction (HILIC/ESI-MS)[6] | DLLME-SFO (HPLC-UV)[7][8] |

| Linearity Range | 0.25–70.00 µg/mL | 0.5–40 µg/mL | 0.20–120.0 µg/mL | 0.2–200 µg/L |

| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | 0.5 µg/mL | 0.20 µg/mL | Not explicitly stated |

| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.06 µg/L |

| Intra-day Precision (%RSD) | <15% | <7.3% | <3.9% | 3.8% |

| Inter-day Precision (%RSD) | <15% | <8.9% | <3.9% | 5.7% |

| Accuracy/Recovery | Within 15% | Bias did not exceed 12.7% | Not explicitly stated | Not explicitly stated |

Conclusion

The choice of sample preparation technique for deferasirox analysis in plasma should be guided by the specific requirements of the study. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner extract, which can be beneficial for more sensitive analytical methods. The innovative DLLME-SFO method demonstrates excellent sensitivity and is an environmentally friendly alternative due to the minimal use of organic solvents. Each of the presented protocols has been validated and shown to be effective for the quantitative determination of deferasirox in human plasma.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]

- 3. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. Hydrophilic interaction liquid chromatography/positive ion electrospray mass spectrometry for the quantification of deferasirox, an oral iron chelator, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kums.ac.ir [kums.ac.ir]

- 8. researchgate.net [researchgate.net]

Application Notes: Liquid-Liquid Extraction of Deferasirox from Whole Blood

Introduction

Deferasirox is an oral iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions. Therapeutic drug monitoring of deferasirox is crucial to ensure efficacy and minimize toxicity. This application note provides a detailed protocol for the extraction of deferasirox from whole blood samples using a liquid-liquid extraction (LLE) method, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates a cell lysis step to ensure the release of the drug from red blood cells, followed by protein precipitation and liquid-liquid extraction for sample cleanup.

Experimental Protocols

This protocol is a synthesized methodology based on established principles for whole blood sample preparation and deferasirox extraction from plasma. It is recommended that this protocol be validated in the end-user's laboratory.

Materials and Reagents:

-

Deferasirox analytical standard

-

Internal Standard (IS) (e.g., Mifepristone or a structurally similar compound not present in the sample)

-

Whole blood collected in EDTA-containing tubes

-

Deionized water (18 MΩ·cm)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge (capable of 14,000 x g)

-

Evaporator (e.g., nitrogen evaporator)

-

LC-MS/MS system

1. Standard and Internal Standard Preparation:

-

Prepare a stock solution of Deferasirox (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of the Internal Standard (e.g., 1 mg/mL) in methanol.

-

Prepare working standard solutions by serial dilution of the stock solution with methanol:water (50:50, v/v).

-

Prepare a working Internal Standard solution (e.g., 100 ng/mL) in methanol.

2. Sample Preparation: Lysis and Extraction

-

Cell Lysis:

-

Pipette 100 µL of whole blood sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of deionized water to induce osmotic lysis of red blood cells.

-

Vortex for 30 seconds.

-

Incubate at room temperature for 5 minutes.

-

-

Protein Precipitation and Internal Standard Addition:

-

Add 50 µL of the working Internal Standard solution to the lysed sample.

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

-

Centrifugation:

-

Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated proteins and cell debris.

-

-

Liquid-Liquid Extraction:

-

Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.

-

Add 800 µL of ethyl acetate.

-

Vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.

-

-

Evaporation and Reconstitution:

-

Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

Data Presentation

The following tables summarize quantitative data from published methods for the determination of deferasirox in human plasma. While this data is not from whole blood, it provides a useful reference for expected performance characteristics.

Table 1: Method Validation Parameters for Deferasirox in Human Plasma

| Parameter | Method 1 (LC-MS/MS) | Method 2 (HPLC-UV) | Method 3 (HILIC/ESI-MS) |

| Linearity Range (µg/mL) | 0.04 - 40 | 0.25 - 70 | 0.20 - 120 |

| LLOQ (µg/mL) | 0.04 | 0.25 | 0.20 |

| Inter-day Precision (%RSD) | < 8.9 | Not Reported | < 3.9 |

| Intra-day Precision (%RSD) | < 7.3 | Not Reported | Not Reported |

| Accuracy/Bias (%) | < 12.7 | Not Reported | Not Reported |

| Internal Standard | Mifepristone | Erlotinib | Not specified |

Table 2: Sample Preparation Methods for Deferasirox in Human Plasma

| Method | Sample Volume | Pre-treatment | Extraction Solvent |

| Protein Precipitation | 200 µL | - | Acetonitrile |

| Protein Precipitation | Not specified | - | Acetonitrile |

| Liquid-Liquid Extraction | 50 µL | - | Ethyl Acetate |

Mandatory Visualization

Caption: Workflow for the liquid-liquid extraction of deferasirox from whole blood.

Application Notes and Protocols for Therapeutic Drug Monitoring of Deferasirox using Deferasirox-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferasirox is an oral iron chelator used to manage chronic iron overload in patients receiving long-term blood transfusions. Therapeutic drug monitoring (TDM) of deferasirox is crucial to ensure optimal efficacy and minimize toxicity. This document provides detailed application notes and protocols for the quantitative analysis of deferasirox in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Deferasirox-d4 as an internal standard.[1] this compound is a stable isotope-labeled analog of deferasirox, making it an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the analyte.[2]

Principle of the Assay

This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation using reversed-phase high-performance liquid chromatography (HPLC). The detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound, compensates for potential variations in sample preparation and instrument response, ensuring high accuracy and precision.

Materials and Reagents

-

Analytes: Deferasirox, this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Chemicals: Ammonium acetate (LC-MS grade)

-

Biological Matrix: Human plasma (K2-EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Deferasirox Stock Solution (1 mg/mL): Accurately weigh 10 mg of deferasirox and dissolve in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the deferasirox stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in acetonitrile.

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 50 µL of the respective sample (calibrator, QC, or patient plasma) into the labeled tubes.

-

Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each tube.

-

Vortex mix each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Deferasirox | 374.2 | 108.1 |

| This compound | 378.2 | 108.1 |

Note: The precursor ion for Deferasirox corresponds to the [M+H]+ adduct. The precursor for this compound is shifted by +4 Da due to the four deuterium atoms. The product ion is expected to be the same for both the analyte and the internal standard as the fragmentation is unlikely to involve the deuterated positions.

Method Validation Data

The LC-MS/MS method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Table 2: Linearity of Deferasirox Assay

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 0.5 - 100 | > 0.995 |

Table 3: Precision and Accuracy of Deferasirox Assay

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LQC | 1.5 | < 5.0 | < 6.0 | 95 - 105 |

| MQC | 25 | < 4.5 | < 5.5 | 97 - 103 |

| HQC | 75 | < 4.0 | < 5.0 | 98 - 102 |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 4: Recovery of Deferasirox

| QC Level | Concentration (µg/mL) | Recovery (%) |

| LQC | 1.5 | > 90 |

| MQC | 25 | > 92 |

| HQC | 75 | > 93 |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical workflow from patient sample to clinical decision-making based on the therapeutic drug monitoring of deferasirox.

Caption: Logical workflow for deferasirox therapeutic drug monitoring.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and specific assay for the therapeutic drug monitoring of deferasirox in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput clinical and research laboratories. Accurate monitoring of deferasirox concentrations allows for individualized dose adjustments, thereby optimizing therapeutic outcomes and enhancing patient safety.

References

Application Notes and Protocols for Bioequivalence Studies of Deferasirox Formulations Using Deferasirox-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction